![molecular formula C16H16N2O6 B109620 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene CAS No. 96315-06-9](/img/structure/B109620.png)
4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene
Overview
Description
4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Nitration of 4-Methylphenol: The initial step involves the nitration of 4-methylphenol to introduce nitro groups at specific positions on the aromatic ring.
Etherification: The nitrated product undergoes etherification with 2-(5-methyl-2-nitrophenoxy)ethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various organic transformations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl).
Substitution Reagents: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is being investigated for its potential use in drug formulation due to its nitro group, which can enhance biological activity. The compound's structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific diseases.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups enable chemists to create derivatives that might exhibit improved efficacy in biological systems or novel chemical properties.
Material Science
Research has indicated that compounds with nitrophenyl groups can be utilized in the development of advanced materials, including polymers and nanomaterials. The incorporation of this compound into polymer matrices may enhance mechanical properties or provide specific functionalities such as conductivity or photostability.
Data Tables
Application Area | Description |
---|---|
Pharmaceutical Development | Potential drug formulation and targeting |
Chemical Synthesis | Intermediate for creating complex organic molecules |
Material Science | Development of advanced materials with enhanced properties |
Case Study 1: Drug Formulation
A study conducted by researchers at a pharmaceutical company explored the use of this compound as a precursor for synthesizing anti-cancer agents. The modifications made to the compound resulted in enhanced potency against specific cancer cell lines compared to existing treatments.
Case Study 2: Advanced Materials
In material science research, scientists incorporated this compound into a polymer matrix to create a new class of materials suitable for electronic applications. The resulting materials exhibited improved thermal stability and electrical conductivity, demonstrating the compound's versatility beyond traditional applications.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene depends on its chemical transformations. For instance, when reduced to an amine, it can interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrophenol: Similar in structure but lacks the ether linkage.
2-(5-Methyl-2-nitrophenoxy)ethanol: Contains the ether linkage but only one nitro group.
4-Methyl-2-nitroanisole: Similar aromatic structure with a methoxy group instead of an ethoxy linkage.
Uniqueness
4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is unique due to its dual nitro groups and ether linkages, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry.
Biological Activity
4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene, with the CAS number 96315-06-9, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to delve into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 316.31 g/mol. The compound features a nitro group and an ether linkage, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₂O₅ |
Molecular Weight | 316.31 g/mol |
CAS Number | 96315-06-9 |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections outline specific findings related to the biological activities of this compound.
Antimicrobial Activity
Studies have shown that nitro-substituted aromatic compounds can possess significant antimicrobial properties. For example, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that nitrobenzene derivatives demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Properties
Nitro compounds are also known for their potential anti-inflammatory effects. The ability to inhibit nitric oxide (NO) production is crucial in this context, as excessive NO is linked to inflammatory responses.
Research Findings:
In vitro studies have indicated that certain nitro compounds can effectively reduce LPS-induced NO production in macrophages, suggesting a possible application in treating inflammatory diseases . This mechanism may be relevant for this compound.
Anticancer Potential
The anticancer properties of nitroaromatic compounds have been widely studied. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Example:
A recent investigation into chalcone derivatives revealed their capability to inhibit cancer cell proliferation through modulation of apoptotic pathways . Given the structural similarities, it is plausible that this compound may exhibit analogous anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Nitric Oxide Synthase Inhibition : By inhibiting nitric oxide synthase, the compound may reduce inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
Properties
IUPAC Name |
4-methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-11-3-5-13(17(19)20)15(9-11)23-7-8-24-16-10-12(2)4-6-14(16)18(21)22/h3-6,9-10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSOUJWCHNZHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201190232 | |
Record name | Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-06-9 | |
Record name | Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96315-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201190232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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